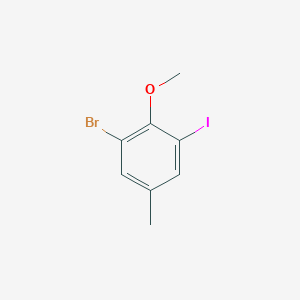

2-Bromo-6-iodo-4-methylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-bromo-3-iodo-2-methoxy-5-methylbenzene |

InChI |

InChI=1S/C8H8BrIO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |

InChI Key |

LSQQNMMWSYYZHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)OC)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Dihalogenated Anisoles

Reaction Pathway Elucidation for C-X Bond Formation

The synthesis of polysubstituted aromatic compounds requires a precise understanding of the directing effects of existing substituents and the mechanisms governing the introduction of new functional groups. For dihalogenated anisoles, this involves elucidating the pathways of electrophilic halogenation.

Mechanistic Studies of Halogenation Reactions

The introduction of bromine and iodine onto an anisole (B1667542) core proceeds via an electrophilic aromatic substitution (EAS) mechanism. The methoxy (B1213986) group (-OCH3) of the parent anisole is a powerful activating group and directs incoming electrophiles to the ortho and para positions. quora.comyoutube.com This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which enriches the electron density of the aromatic ring at these positions, making it more nucleophilic. quora.com

For a substrate like 4-methylanisole (B47524), the starting point for 2-Bromo-6-iodo-4-methylanisole, both the methoxy and methyl groups are ortho, para-directing. The reaction typically involves a stepwise halogenation.

First Halogenation (e.g., Bromination): The reaction of 4-methylanisole with an electrophilic bromine source (e.g., Br₂ in acetic acid or with a Lewis acid catalyst like FeBr₃) leads to the formation of a bromonium ion (Br⁺) or a polarized Br-Br bond complexed with the catalyst. youtube.comquora.com The electron-rich anisole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The strong activating effect of the methoxy group directs the bromine to one of the vacant ortho positions (positions 2 or 6). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding 2-bromo-4-methylanisole (B1265754). youtube.com

Second Halogenation (e.g., Iodination): The introduction of a second halogen, such as iodine, into 2-bromo-4-methylanisole follows the same general EAS pathway. The existing substituents (methoxy, methyl, and bromo) collectively influence the position of the incoming iodine. The powerful methoxy group continues to dominate, directing the electrophile to the remaining vacant ortho position (position 6). Iodination often requires an oxidizing agent (e.g., nitric acid) to generate the highly electrophilic iodonium (B1229267) ion (I⁺) from I₂. The attack of the ring on I⁺, formation of the sigma complex, and subsequent deprotonation yield the final dihalogenated product, this compound.

The choice of reaction conditions, including the halogenating agent and solvent, is crucial. For instance, bromination in ethanoic acid can proceed due to the high activation of the anisole ring, while less reactive aromatics might require a stronger Lewis acid catalyst. quora.com

Electron Transfer Processes in Aromatic Halogenation

While the classical EAS mechanism involves a two-electron process (nucleophilic attack and loss of a proton), an alternative pathway involving single electron transfer (SET) has been considered, especially for highly activated aromatic substrates like anisoles. researchgate.netescholarship.org In a SET mechanism, the reaction is initiated by the transfer of a single electron from the electron-rich aromatic ring to the electrophile. researchgate.net

This process can be described as: ArH + E⁺ → [ArH]•⁺ + E•

For the halogenation of an anisole derivative, this would involve the formation of an aromatic radical cation and a halogen radical. researchgate.net These two species can then recombine to form the same sigma complex intermediate as in the traditional EAS pathway. The contribution of a SET pathway often increases with the electron-donating ability of the substituents on the aromatic ring. researchgate.net The presence of a strong electron-donating group like methoxy stabilizes the resulting radical cation, making the initial electron transfer more favorable.

Studies on the redox reactions of halogenated electrophiles show that halogen bonding can lower the barriers for electron transfer, suggesting that such processes are mechanistically significant in the reactions of halogenated species. rsc.org The generation of radicals from aryl halides via SET has been shown to be a viable method for bond activation, further supporting the potential role of electron transfer processes in these systems. semanticscholar.orgresearchgate.net

Detailed Mechanisms of Cross-Coupling Reactions

Dihalogenated anisoles like this compound are valuable substrates for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which form new carbon-carbon bonds. These reactions are typically catalyzed by palladium complexes and proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition to Metal Catalysts

The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent metal center, typically a Pd(0) complex. libretexts.org In this step, the C-X bond cleaves and adds across the metal, forming two new bonds (Pd-C and Pd-X) and oxidizing the metal from Pd(0) to Pd(II). researchgate.net

For this compound, there are two different C-X bonds. The C-I bond is weaker and more reactive than the C-Br bond. Consequently, oxidative addition occurs selectively at the C-I bond. nih.gov

Ar-I + Pd(0)L₂ → I-Pd(II)(Ar)L₂

The rate and mechanism of oxidative addition can be influenced by several factors:

Ligands (L): Bulky, electron-rich phosphine (B1218219) ligands on the palladium center facilitate the reaction. researchgate.net

Halide Identity: The reactivity order is generally I > Br > Cl. nih.gov

Solvent Polarity: Polar solvents can accelerate the reaction. researchgate.net

The mechanism of oxidative addition itself can vary, with possibilities including a concerted three-centered transition state, an SₙAr-type pathway, or a radical pathway involving single electron transfer from the metal to the aryl halide. nih.gov For aryl iodides reacting with certain nickel complexes, an electron transfer mechanism is often favored. nih.gov

Table 1: Factors Influencing Oxidative Addition in Cross-Coupling

| Factor | Influence on Oxidative Addition Rate | Rationale |

| Halide | I > Br > Cl > F | Decreasing bond strength of the Carbon-Halogen bond makes cleavage easier. nih.gov |

| Ligands | Electron-donating, bulky ligands increase rate | Electron-rich ligands make the Pd(0) center more nucleophilic and prone to oxidation. Bulky ligands can promote ligand dissociation to form a more reactive, coordinatively unsaturated species. researchgate.net |

| Solvent | Polar solvents can increase rate | Can stabilize charged intermediates or transition states that may form during the addition process. researchgate.net |

| Electronic Effects on Arene | Electron-withdrawing groups on the aryl halide increase rate | Makes the aryl halide more electrophilic and susceptible to attack by the nucleophilic Pd(0) center. youtube.com |

Transmetalation Steps in Catalytic Cycles

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. nih.govrsc.org This step is crucial as it brings both organic coupling partners onto the same metal center.

The mechanism of transmetalation in the Suzuki-Miyaura reaction is complex and highly dependent on the reaction conditions, particularly the base and solvent used. researchgate.netnih.gov Two primary pathways are generally considered: researchgate.netnih.gov

The Boronate Pathway (Path A): The base (e.g., OH⁻, OR⁻) reacts with the organoboron species (e.g., a boronic acid, R'-B(OH)₂) to form a more nucleophilic "ate" complex (e.g., [R'-B(OH)₃]⁻). This anionic boronate then attacks the arylpalladium(II) halide complex, displacing the halide and transferring the R' group to the palladium. researchgate.netresearchgate.net

The Oxo-Palladium Pathway (Path B): The base first reacts with the arylpalladium(II) halide complex to replace the halide with a hydroxide (B78521) or alkoxide ligand, forming a more reactive arylpalladium(II) hydroxide complex (Ar-Pd-OH). This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group from boron to palladium. researchgate.netresearchgate.netnih.gov

Studies have shown that the relative rates of these pathways determine the dominant mechanism. In many systems using weak bases and aqueous solvents, the reaction between a palladium hydroxo complex and a boronic acid (Path B) is kinetically favored over the reaction between a palladium halide and a boronate (Path A). nih.gov The use of phase-transfer catalysts can shift the dominant pathway from the oxo-palladium to the boronate route. nih.gov

Table 2: Competing Pathways in Suzuki-Miyaura Transmetalation

| Pathway | Description | Key Intermediates | Favored By |

| Boronate Pathway (Path A) | Activation of the organoboron reagent by base prior to reaction with the Pd-X complex. researchgate.netresearchgate.net | Aryl-trihydroxyborate ([ArB(OH)₃]⁻) | Strong bases, anhydrous conditions. researchgate.netillinois.edu |

| Oxo-Palladium Pathway (Path B) | Activation of the Pd-X complex by base prior to reaction with the neutral organoboron reagent. researchgate.netresearchgate.net | Arylpalladium hydroxide (Ar-Pd-OH) | Weak bases (e.g., carbonates), aqueous solvent mixtures. nih.gov |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. libretexts.org The two organic ligands attached to the palladium(II) center couple to form a new carbon-carbon bond, and the palladium catalyst is reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle. berkeley.edu

R-Pd(II)-R'L₂ → R-R' + Pd(0)L₂

This step typically proceeds from a cis-isomeric complex, where the two organic groups are adjacent to each other in the coordination sphere. libretexts.org The rate of reductive elimination can be influenced by several factors:

Ligand Properties: Bulky ancillary ligands can promote reductive elimination. berkeley.edu The bite angle of bidentate phosphine ligands is also a critical factor; larger bite angles can accelerate the reaction. berkeley.edu

Nature of the Coupling Partners: The electronic nature of the aryl groups can affect the ease of elimination.

Photoinduction: In some systems, reductive elimination can be induced or accelerated by visible light, which can promote the formation of a highly reactive, electron-deficient metal center in an excited state. nih.gov

DFT calculations and experimental studies suggest that the process is typically a concerted, intramolecular migration of one organic group to the other. consensus.appnih.gov

Radical and Non-Radical Pathways in Aryl Halide Reactions

The transformation of aryl halides can proceed through distinct radical and non-radical mechanistic pathways. The chosen pathway is heavily influenced by the reaction conditions, the nature of the substituents on the aromatic ring, and the reagents employed.

Radical Pathways: The generation of aryl radicals from aryl halides has become a powerful tool in synthesis. These reactions often require initiation, which can be achieved through methods like visible-light-mediated photoredox catalysis. libretexts.orgillinois.edu In such processes, a photocatalyst, upon light absorption, can facilitate a single-electron transfer (SET) to the aryl iodide, forming a radical anion. libretexts.org This intermediate then fragments, cleaving the carbon-iodine bond to produce an aryl radical and a halide anion. libretexts.org The weaker carbon-iodine bond compared to the carbon-bromine bond makes the iodo-substituent the more likely site for initial radical formation in a molecule like this compound. Once formed, these highly reactive aryl radicals can participate in a variety of transformations, including hydrogen atom abstraction or reductive cyclization. libretexts.orgillinois.edu The use of inexpensive reagents and mild reaction conditions are significant advantages of these methods. libretexts.org

Non-Radical Pathways: Beyond radical processes, aryl halides can react through non-radical, ionic mechanisms. A prominent example is nucleophilic aromatic substitution (SNAr). Generally, simple aryl halides are resistant to nucleophilic attack. libretexts.org However, the presence of strongly electron-withdrawing groups at the ortho and/or para positions can significantly activate the ring towards substitution. libretexts.org The accepted mechanism typically involves a two-step addition-elimination process, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org Subsequently, the leaving group is expelled to restore aromaticity. In the case of this compound, the methoxy and methyl groups are electron-donating, which does not favor the standard SNAr mechanism. Other non-radical pathways, such as those involving benzyne (B1209423) intermediates, can be initiated by very strong bases, but these are less common for substrates not specifically designed for such reactivity.

Directed Metalation Mechanistic Insights

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. The methoxy group of an anisole derivative is a classic example of a directed metalation group (DMG), which can direct deprotonation to its ortho position. acs.org

Role of Organometallic Reagents in Regioselectivity

The regioselectivity of metalation in a molecule like this compound is critically dependent on the choice of the organometallic reagent, typically an organolithium base. The primary mechanism of DoM involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group). acs.org This pre-complexation step positions the base in proximity to the ortho-protons, increasing their kinetic acidity and facilitating their abstraction over other protons on the ring. acs.org

In this compound, both positions ortho to the methoxy group are occupied by halogen atoms. This precludes a standard DoM reaction via deprotonation. Instead, the reaction with an organolithium reagent is more likely to proceed via a halogen-metal exchange. The relative rates of exchange for different halogens typically follow the order I > Br > Cl. Therefore, treatment of this compound with an organolithium reagent like n-BuLi would be expected to selectively form the 2-bromo-6-lithio-4-methylanisole intermediate. This high regioselectivity is a cornerstone of using such substrates in sequential, site-selective cross-coupling reactions.

| Organometallic Reagent | Predicted Site of Metalation | Governing Principle |

|---|---|---|

| n-Butyllithium (n-BuLi) | C6 (Iodo position) | Faster rate of I/Li exchange vs. Br/Li exchange |

| Isopropylmagnesium Chloride (i-PrMgCl) | C6 (Iodo position) | Preferential reaction at the more reactive C-I bond |

Kinetic and Thermodynamic Considerations in Metalation

The concepts of kinetic and thermodynamic control are crucial for understanding the outcomes of metalation reactions. wikipedia.org

Kinetic Control : This regime favors the product that is formed fastest, meaning the one that results from the reaction pathway with the lowest activation energy. wikipedia.orglibretexts.org Kinetic conditions are typically achieved at low temperatures and with short reaction times, using strong, sterically hindered bases. wikipedia.org

Thermodynamic Control : This regime favors the most stable product. It requires conditions that allow for the reaction to be reversible, such as higher temperatures and longer reaction times, enabling the initial products to equilibrate to the lowest energy state. illinois.eduwikipedia.org

In the context of halogen-metal exchange on this compound, the reaction is generally under kinetic control. The significantly lower activation energy for the cleavage of the C-I bond compared to the C-Br bond means that the iodine-lithium exchange will occur much more rapidly. At low temperatures (e.g., -78 °C), this difference in rates is so pronounced that the reaction is essentially irreversible, leading exclusively to the kinetically favored 6-lithio species. It is difficult to envision conditions that would favor the thermodynamically controlled formation of the 2-lithio species, as this would require the reversal of the highly favorable iodine-lithium exchange and subsequent, less favorable bromine-lithium exchange.

| Control Type | Typical Conditions | Favored Product Characteristic | Relevance to this compound |

|---|---|---|---|

| Kinetic | Low Temperature, Short Reaction Time | Product of the fastest reaction (lowest Ea) | Dominant pathway, leading to selective I/Li exchange. |

| Thermodynamic | Higher Temperature, Long Reaction Time | Most stable product (lowest ΔG) | Generally not observed due to the high stability of the C-Br bond relative to the C-I bond. |

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic effects play a significant role in dictating the reactivity and regioselectivity of reactions involving dihalogenated anisoles. bohrium.comchemrxiv.org

Electronic Effects: The electronic nature of the substituents on the aromatic ring profoundly influences its reactivity. The methoxy group (-OCH₃) is a powerful electron-donating group through resonance, while the halogens (Br, I) are electron-withdrawing through induction but weakly electron-donating through resonance. In electrophilic aromatic substitution, the activating, ortho, para-directing effect of the methoxy group would be the dominant electronic influence, though all potential sites are substituted. In nucleophilic reactions, the collective electron-donating character of the methoxy and methyl groups deactivates the ring. acs.org In metalation reactions, the primary electronic effect is the inductive withdrawal of the halogens, which increases the acidity of adjacent protons (a moot point in this fully substituted ring) and polarizes the carbon-halogen bond, making it susceptible to exchange.

Steric Effects: Steric hindrance can significantly impact reaction rates and determine regioselectivity. bohrium.comnih.gov In this compound, the positions adjacent to the methoxy group are sterically encumbered by the bulky bromine and iodine atoms. This steric crowding can influence the approach of reagents. For instance, in a potential cross-coupling reaction following metalation, the size of the incoming electrophile and the catalyst's ligand sphere could influence the efficiency of the reaction. The steric bulk around the C-Br bond, being flanked by the methoxy and methyl groups, is different from that around the C-I bond, which is flanked only by the methoxy group. This difference, however, is often overshadowed by the pronounced difference in the electronic nature and bond strength of the C-Br and C-I bonds. Computational studies on dihalobenzenes have shown that electronic interactions often play a more significant role than steric repulsion in determining isomer stability. nih.gov

| Factor | Influence on this compound | Example Reaction Type |

|---|---|---|

| Electronic (Inductive) | Halogens withdraw electron density, polarizing the C-X bond. | Halogen-Metal Exchange |

| Electronic (Resonance) | Methoxy group donates electron density, activating the ring (in principle). | Electrophilic Aromatic Substitution (if sites were available) |

| Steric Hindrance | Bulky halogens ortho to the methoxy group hinder the approach of reagents. | Cross-Coupling Reactions |

Advanced Spectroscopic Elucidation of 2 Bromo 6 Iodo 4 Methylanisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural picture of 2-Bromo-6-iodo-4-methylanisole can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The one-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals. A singlet for the methoxy (B1213986) (–OCH₃) protons, a singlet for the methyl (–CH₃) protons, and two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, the two aromatic protons (H-3 and H-5) are not equivalent and would appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. The electron-donating methoxy and methyl groups, along with the electron-withdrawing and deshielding effects of the bromine and iodine atoms, influence the precise chemical shifts of these aromatic protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight unique signals, one for each carbon atom in the molecule, confirming the asymmetry of the substitution pattern. The spectrum would include signals for the methoxy carbon, the methyl carbon, and six distinct aromatic carbons. The carbons directly bonded to the electronegative bromine (C-2) and iodine (C-6) atoms are expected to be significantly downfield, with their chemical shifts being highly characteristic.

The following table presents predicted ¹H and ¹³C NMR data for this compound, based on analysis of structurally similar compounds.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| –OCH₃ | ~3.90 (s, 3H) | ~56.0 |

| Ar–CH₃ | ~2.30 (s, 3H) | ~20.5 |

| C1–O | - | ~158.0 |

| C2–Br | - | ~115.0 |

| C3–H | ~7.50 (s, 1H) | ~135.0 |

| C4–CH₃ | - | ~139.0 |

| C5–H | ~7.20 (s, 1H) | ~130.0 |

Note: Data are predicted based on known substituent effects and data from related compounds. 's' denotes a singlet.

Advanced 2D NMR Techniques for Connectivity

While 1D NMR provides information about the number and type of nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the bonding network, or connectivity, within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons, confirming their para-relationship to each other and their lack of vicinal neighbors. It would, however, show long-range coupling between the methyl protons and the aromatic proton at C-5, and between the methoxy protons and the aromatic proton at C-6, helping to confirm their assignments.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment maps correlations between protons and the carbon atoms to which they are directly attached. libretexts.org For this compound, an HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a cross-peak connecting the methyl proton signal (~2.30 ppm) to the methyl carbon signal (~20.5 ppm), the methoxy proton signal (~3.90 ppm) to the methoxy carbon signal (~56.0 ppm), and the signals for H-3 and H-5 to their respective aromatic carbon signals. This provides unambiguous assignment of the protonated carbons. libretexts.org

Elucidation of Regioisomeric Purity

During the synthesis of this compound, the formation of other regioisomers, such as 2-Bromo-4-iodo-6-methylanisole, is possible. apolloscientific.co.uk NMR spectroscopy is a highly effective tool for assessing the regioisomeric purity of the final product. The presence of a different regioisomer would result in a second, distinct set of peaks in both the ¹H and ¹³C NMR spectra. Each isomer possesses a unique electronic environment, leading to different chemical shifts and coupling patterns for its protons and carbons. By integrating the signals corresponding to the desired isomer against those of the impurity, the regioisomeric ratio and thus the purity of the sample can be accurately quantified.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of the exact elemental formula of the parent ion. For this compound, with the molecular formula C₈H₈BrIO, HRMS is critical for confirming its composition.

A key feature in the mass spectrum of a compound containing bromine is the presence of a characteristic M+2 peak. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly equal abundance (~50:50). savemyexams.com This results in two molecular ion peaks separated by 2 m/z units with a relative intensity ratio of approximately 1:1. Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak. The HRMS data would confirm the presence of one bromine atom and provide an exact mass measurement consistent with the calculated value.

Predicted HRMS Data for this compound

| Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| C₈H₈BrIO | ¹²C₈ ¹H₈ ⁷⁹Br ¹²⁷I ¹⁶O | 325.8885 |

Fragmentation Pathways in Polyhalogenated Anisoles

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and subsequently fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For polyhalogenated anisoles like the title compound, several fragmentation pathways are expected.

Alpha-Cleavage: A common fragmentation for ethers is the cleavage of the bond alpha to the oxygen atom. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent peak at [M-15]⁺. This fragment is often stabilized by the formation of a resonance-stabilized oxonium ion.

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, leading to the loss of a bromine radical ([M-79/81]⁺) or an iodine radical ([M-127]⁺). The relative ease of cleavage depends on the bond strength (C-I bonds are weaker than C-Br bonds).

Cleavage of the Ether Bond: Fragmentation can also occur via the loss of a methoxy radical (•OCH₃) to give a [M-31]⁺ peak, or through a rearrangement process involving the loss of formaldehyde (B43269) (CH₂O), resulting in a [M-30]⁺• radical cation. This latter pathway is a known fragmentation route for anisole (B1667542) itself. iaea.orgosti.gov

The combination of these characteristic fragmentation patterns, along with the distinct isotopic signature from the bromine atom, provides a robust method for the structural confirmation of this compound.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths and Angles Analysis

Specific bond lengths and angles for this compound are not available in published crystallographic data.

Intermolecular Interactions and Crystal Packing

Information on the crystal packing and intermolecular interactions of this compound is not available without an experimental crystal structure determination.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

A published FT-IR spectrum with detailed peak analysis for this compound could not be found.

Computational Modeling of the Electronic Structure and Reactivity of Dihalogenated Anisoles

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic systems due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in exploring the electronic landscape of dihalogenated anisoles, providing detailed information about their structure, stability, and reactivity.

DFT calculations are extensively used to analyze the electronic structure of aryl dihalides, including substituted anisoles. These calculations provide a detailed picture of how the electron density is distributed across the molecule. In a molecule such as 2-Bromo-6-iodo-4-methylanisole, the presence of two different halogen atoms, a methyl group, and a methoxy (B1213986) group on the benzene (B151609) ring creates a complex electronic environment.

Key electronic properties that can be calculated using DFT include molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and Mulliken population analysis. The MEP map visually represents the regions of electron richness and deficiency, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For dihalogenated anisoles, the electronegative halogen and oxygen atoms create negative potential regions, while the aromatic ring and methyl group hydrogens are generally more positive.

The following table summarizes typical electronic parameters that can be obtained from DFT calculations for a molecule like this compound.

| Parameter | Description | Predicted Value for a Dihalogenated Anisole (B1667542) |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 - 2.5 D |

| Ionization Potential | The energy required to remove an electron from the molecule. | 8.0 - 9.0 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 - 1.5 eV |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Varies by atom |

Note: The values in the table are illustrative and would require specific DFT calculations for this compound for precise figures.

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, key spectroscopic parameters that can be computationally predicted include:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus, making them a good test of the accuracy of the calculated electronic structure.

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. This allows for the prediction of the IR and Raman spectra, aiding in the identification and characterization of the molecule. Specific vibrational modes associated with C-Br, C-I, C-O, and C-H bonds can be assigned.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. This provides information about the electronic transitions within the molecule, typically π → π* transitions in the aromatic ring.

The table below illustrates the types of spectroscopic data that can be generated through DFT calculations.

| Spectroscopic Technique | Predicted Parameter | Typical Range for Aromatic Halides |

| ¹H NMR | Chemical Shift (δ) | 6.5 - 8.0 ppm (Aromatic protons) |

| ¹³C NMR | Chemical Shift (δ) | 90 - 160 ppm (Aromatic carbons) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 500-600 (C-I), 600-700 (C-Br), 1000-1300 (C-O) |

| UV-Vis Spectroscopy | Absorption Maximum (λ_max) | 250 - 300 nm |

A significant application of DFT is in the study of reaction mechanisms. By locating and characterizing the transition states (TS) for a given reaction, it is possible to calculate the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For a molecule like this compound, which is often used as a building block in cross-coupling reactions, DFT can be employed to:

Model Oxidative Addition: In palladium-catalyzed reactions, a crucial step is the oxidative addition of the aryl halide to the metal center. DFT can be used to compare the energy barriers for the oxidative addition at the C-Br bond versus the C-I bond. Due to the weaker C-I bond, the activation energy for its cleavage is generally lower, leading to selective reaction at the iodine-bearing position.

Investigate Reductive Elimination: The final step in many cross-coupling cycles, reductive elimination, can also be modeled to understand how the new C-C or C-heteroatom bond is formed.

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction pathway can be constructed. This allows for the identification of the most favorable reaction mechanism and can explain observed regioselectivity and stereoselectivity.

Molecular Orbital Theory and Frontier Molecular Orbitals (FMO) Analysis

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. Of particular importance is Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO and LUMO are critical in determining the reactivity of a molecule:

HOMO: This orbital is associated with the ability of a molecule to donate electrons. In electrophilic aromatic substitution reactions, the sites with the largest HOMO coefficients are typically the most reactive. For this compound, the HOMO is expected to be a π-orbital with significant contributions from the aromatic ring and the electron-donating methoxy group.

LUMO: This orbital is associated with the ability of a molecule to accept electrons. In nucleophilic reactions or in interactions with transition metals, the LUMO plays a key role. The presence of electronegative halogens like bromine and iodine will lower the energy of the LUMO and localize it on the C-X bonds, making these sites susceptible to nucleophilic attack or oxidative addition.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical stability of the molecule. A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more polarizable and reactive.

| Molecular Orbital | Role in Reactivity | Predicted Energy for a Dihalogenated Anisole |

| HOMO | Electron Donor | -6.0 to -7.0 eV |

| LUMO | Electron Acceptor | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | Chemical Stability | 4.5 to 6.5 eV |

Note: The values in the table are illustrative and would require specific MO calculations for this compound for precise figures.

Quantitative Structure-Activity Relationship (QSAR) Studies in Aromatic Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While often associated with drug design, QSAR principles can also be applied to understand the reactivity of a series of related aromatic compounds in chemical synthesis.

For a set of dihalogenated anisoles, a QSAR study might involve:

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors to an observed activity (e.g., reaction rate, yield, or selectivity).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

In the context of this compound, a QSAR model could be developed to predict the relative reactivity of different aryl halides in a specific cross-coupling reaction. For example, descriptors related to the strength of the carbon-halogen bond (which can be derived from DFT calculations) would likely be a key parameter in predicting the ease of oxidative addition.

Computational Support for Reaction Selectivity and Mechanism

Computational chemistry provides indispensable support for understanding and predicting the selectivity observed in chemical reactions involving polyfunctionalized molecules like this compound. The presence of two different halogen atoms offers a prime opportunity for selective functionalization, and computational models can elucidate the factors governing this selectivity.

For instance, in Suzuki or Stille cross-coupling reactions, the chemoselectivity is primarily dictated by the relative rates of oxidative addition at the C-Br and C-I bonds. As mentioned earlier, DFT calculations of the transition states for these two competing pathways can quantitatively predict which bond will react preferentially. The generally accepted order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl, which is a direct consequence of the decreasing bond dissociation energies. Computational studies can provide a numerical basis for this trend.

Beyond chemoselectivity, computational models can also explain regioselectivity. In reactions where a new substituent is introduced to the aromatic ring, FMO theory and MEP maps can predict the most likely site of attack. The interplay between the directing effects of the methoxy, methyl, bromo, and iodo substituents can be deconvoluted using these computational tools.

Furthermore, computational studies can be used to design more selective catalysts or reaction conditions. By modeling the interaction of the substrate with different ligands on the metal catalyst, it may be possible to enhance the selectivity for the reaction at a specific site.

Strategic Applications of 2 Bromo 6 Iodo 4 Methylanisole As a Synthetic Intermediate

Precursor in the Synthesis of Complex Aromatic Architectures

The presence of two different halogen atoms on the aromatic ring of 2-bromo-6-iodo-4-methylanisole makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental to the construction of complex aromatic systems, which are of great interest in materials science, medicinal chemistry, and other areas of chemical research.

The differential reactivity of the carbon-iodine and carbon-bromine bonds is a cornerstone of the synthetic utility of this compound. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity difference allows for selective functionalization at the 2-position (originally bearing the iodine atom) while leaving the bromine atom at the 6-position intact for subsequent transformations.

For instance, a Sonogashira coupling reaction could be performed to introduce an alkyne group at the 2-position. The resulting 2-alkynyl-6-bromo-4-methylanisole could then undergo a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, at the 6-position to introduce a different aryl or heteroaryl group. This stepwise approach provides a high degree of control over the final structure of the biaryl product.

Furthermore, this intermediate can be utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs). iupac.orgyoutube.com The strategic introduction of functional groups via sequential cross-coupling reactions can set the stage for intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, after the introduction of appropriate side chains, an intramolecular Heck reaction or a Friedel-Crafts-type cyclization could be employed to build additional rings onto the anisole (B1667542) core.

| Reaction Type | Position of Initial Reaction | Potential Subsequent Reaction | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-position (Iodine) | Sonogashira Coupling at 6-position (Bromine) | Unsymmetrically substituted biaryl |

| Sonogashira Coupling | 2-position (Iodine) | Intramolecular Cyclization | Polycyclic Aromatic System |

| Buchwald-Hartwig Amination | 2-position (Iodine) | Heck Reaction at 6-position (Bromine) | Functionalized diarylamine derivative |

The ability to introduce a variety of functional groups onto the this compound scaffold makes it a promising precursor for the synthesis of advanced materials. For example, the construction of conjugated organic molecules is of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netamanote.comresearch-nexus.net

By carefully choosing the coupling partners in sequential cross-coupling reactions, researchers can synthesize molecules with tailored electronic and photophysical properties. For instance, electron-donating and electron-withdrawing groups can be strategically placed on the aromatic framework to tune the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in OLED devices. The synthesis of carbazole (B46965) or imidazole (B134444) derivatives, which are common components of OLED materials, could potentially start from a molecule like this compound. nih.gov

Building Block for Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound can serve as a valuable starting material for the synthesis of a variety of heterocyclic systems. The halogen atoms provide handles for the introduction of nitrogen, oxygen, or sulfur-containing moieties, which can then participate in ring-forming reactions.

For example, a Buchwald-Hartwig amination at the 2-position could introduce a primary or secondary amine. This amine could then undergo an intramolecular condensation or cyclization with a suitable functional group introduced at the 6-position (after a second cross-coupling reaction) to form a nitrogen-containing heterocycle. Similarly, the introduction of a hydroxyl or thiol group could lead to the formation of oxygen or sulfur-containing heterocycles, respectively. The use of phase-transfer catalysis could facilitate some of these transformations, particularly in industrial settings. researchgate.netcrdeepjournal.orgresearchgate.net

Role in the Synthesis of Specific Chemical Scaffolds

While specific examples of the use of this compound in the synthesis of named chemical scaffolds are not widely reported in the literature, its structural features suggest its potential utility in the construction of various important molecular frameworks. For instance, the synthesis of certain bioactive compounds, such as those targeting the 5-HT2A receptor, often involves polysubstituted aromatic cores. wikipedia.org The ability to selectively functionalize the anisole ring of this compound could be advantageous in creating libraries of compounds for drug discovery programs.

The synthesis of complex natural products or their analogues could also benefit from the use of this versatile building block. The controlled, stepwise introduction of different substituents is often a key challenge in total synthesis, and a starting material like this compound could help to streamline synthetic routes.

Green Chemistry Applications and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The use of this compound can be aligned with these principles in several ways.

The high degree of functionalization of this intermediate allows for more convergent synthetic strategies. This can lead to shorter reaction sequences and a reduction in the number of synthetic steps, which in turn minimizes waste generation and energy consumption.

Furthermore, the selective nature of the reactions that can be performed on this substrate can lead to higher atom economy. nih.govunimi.itgoogleapis.comapolloscientific.co.uknih.gov Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. By carefully designing synthetic routes that maximize the incorporation of atoms from the starting materials, chemists can reduce the amount of byproducts and waste. For example, the use of catalytic reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is inherently more atom-economical than stoichiometric reactions.

The choice of solvent is another important aspect of green chemistry. rsc.orgrsc.org Research into conducting cross-coupling reactions in more environmentally benign solvents, such as water or bio-derived solvents, is an active area of investigation. The development of such methods for reactions involving this compound would further enhance its credentials as a sustainable synthetic intermediate.

| Green Chemistry Principle | Application in the Context of this compound | Potential Benefit |

|---|---|---|

| Atom Economy | Use in catalytic cross-coupling reactions. | Higher efficiency and less waste. nih.govunimi.itgoogleapis.comapolloscientific.co.uknih.gov |

| Prevention | Convergent synthetic routes leading to fewer steps. | Reduced generation of byproducts. |

| Safer Solvents & Auxiliaries | Potential for use in aqueous or bio-derived solvents. rsc.orgrsc.org | Reduced environmental impact of the overall process. |

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current lack of published synthetic methods for 2-Bromo-6-iodo-4-methylanisole highlights a significant opportunity for innovation. Future research should prioritize the development of high-yielding, cost-effective, and environmentally benign synthetic strategies. This could involve the investigation of various starting materials and reagent combinations. For instance, methods for the direct halogenation of aromatic compounds could be explored. google.com A potential route could involve the selective bromination and subsequent iodination of 4-methylanisole (B47524), a readily available starting material. The challenge will lie in achieving the desired regioselectivity, particularly the ortho-halogenation to both the methoxy (B1213986) and methyl groups. Advanced catalytic systems, potentially involving transition metals, could play a crucial role in controlling the reaction's outcome. Furthermore, the development of a one-pot synthesis would significantly enhance the compound's accessibility and reduce waste.

Exploration of Novel Reactivity Patterns

The differential reactivity of the bromine and iodine substituents on the aromatic ring is a key feature that warrants in-depth investigation. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, offering a handle for selective functionalization. Future studies should systematically explore the participation of this compound in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By carefully selecting the catalyst, ligands, and reaction conditions, it should be possible to selectively react at either the iodine or bromine position, enabling the stepwise introduction of different functional groups. This would open up pathways to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automation

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offer numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. youtube.combeilstein-journals.orgyoutube.comyoutube.comyoutube.com Future research should aim to translate the synthesis of this compound and its subsequent transformations into continuous flow processes. This would not only make the production of this compound more efficient but also enable the on-demand generation of reactive intermediates derived from it in a safe and controlled manner. beilstein-journals.org

Furthermore, the integration of automated synthesis platforms could revolutionize the exploration of this compound's chemical space. researchgate.netillinois.edu Automated systems can rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of optimal synthetic routes and novel reactivity patterns. By combining flow chemistry with automation, researchers could efficiently build libraries of complex molecules derived from this compound for high-throughput screening in drug discovery and materials development programs.

Advanced Computational Methodologies for Predictive Synthesis

In parallel with experimental work, advanced computational methods can provide invaluable insights into the reactivity and properties of this compound. Density functional theory (DFT) calculations, for example, can be employed to predict the relative reactivity of the C-Br and C-I bonds, rationalize regioselectivity in electrophilic aromatic substitution reactions, and elucidate the mechanisms of potential cross-coupling reactions.

Moreover, the burgeoning field of predictive synthesis, which leverages machine learning and artificial intelligence, could be applied to forecast the outcomes of reactions involving this compound and even to propose novel synthetic pathways. By training algorithms on existing chemical reaction data, it may be possible to predict with reasonable accuracy how this compound will behave under a given set of conditions, thereby guiding experimental efforts and minimizing trial-and-error.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-6-iodo-4-methylanisole, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via sequential halogenation of 4-methylanisole. A typical approach involves:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to introduce bromine at the 2-position .

Iodination : Employ iodinating agents like ICl or KI/CuI in acidic conditions (e.g., H2SO4) to substitute hydrogen at the 6-position. Monitor regioselectivity via TLC or GC-MS .

Optimization Tips :

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Validate purity and structure using:

- NMR Spectroscopy : Compare H and C NMR peaks with predicted shifts (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons split by halogen substituents) .

- Mass Spectrometry : Confirm molecular ion [M+] at m/z 340 (CHBrIO) and fragmentation patterns .

- Elemental Analysis : Match experimental C/H/Br/I/O percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nature of bromine and iodine alters reactivity:

- Bromine (2-position) : Activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions.

- Iodine (6-position) : Acts as a directing group in Suzuki-Miyaura couplings due to its polarizable C–I bond.

Experimental Design : - Compare reaction rates with Pd catalysts (e.g., Pd(PPh)) under varying temperatures.

- Use DFT calculations to map electron density distribution and predict reactive sites .

Q. How can contradictory data on the thermal stability of this compound be resolved?

Methodological Answer: Contradictions in thermal stability (e.g., decomposition temperatures reported as 120°C vs. 150°C) may arise from:

- Impurities : Trace solvents (e.g., DMF) lower observed stability. Re-purify via recrystallization (ethanol/water).

- Analytical Methods : Differential Scanning Calorimetry (DSC) provides more accurate data than TGA for decomposition onset .

Resolution Workflow :

Repeat experiments with rigorously dried samples.

Cross-validate using multiple techniques (DSC, TGA, and isothermal stability studies) .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer: Common side reactions include dehalogenation and demethylation. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.